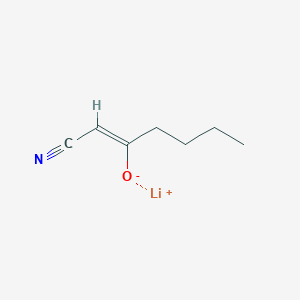
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated to a cyanohexenolate ligand, which imparts distinct reactivity and stability characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate typically involves the reaction of lithium metal with 1-cyanohex-1-en-2-ol in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the lithium reagent. The reaction proceeds as follows:
Li+C6H9NO→LiC6H8NO+H2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include lithium oxides, lithium alkoxides, and substituted cyanohexenolates, depending on the reaction conditions and reagents used.
科学研究应用
Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
作用机制
The mechanism of action of Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of enzymes by binding to active sites or altering the conformation of the enzyme. The cyanohexenolate ligand can participate in electron transfer reactions, influencing redox pathways and cellular signaling processes.
相似化合物的比较
Similar Compounds
Lithium hexafluorophosphate: Used in lithium-ion batteries, but lacks the organic ligand structure.
Lithium carbonate: Commonly used in medicine for the treatment of bipolar disorder, but has different chemical properties.
Lithium aluminum hydride: A strong reducing agent, but does not have the same reactivity as Lithium(1+) ion (1Z)-1-cyanohex-1-en-2-olate.
Uniqueness
This compound is unique due to its combination of a lithium ion with an organic ligand, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
lithium;(Z)-1-cyanohex-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.Li/c1-2-3-4-7(9)5-6-8;/h5,9H,2-4H2,1H3;/q;+1/p-1/b7-5-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMXGOLYNGZEL-YJOCEBFMSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(=CC#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCC/C(=C/C#N)/[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10LiNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)
![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)
![5-[(4-Nitrobenzyl)oxy]-1,3-benzodioxole](/img/structure/B2986657.png)
![1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride](/img/structure/B2986658.png)
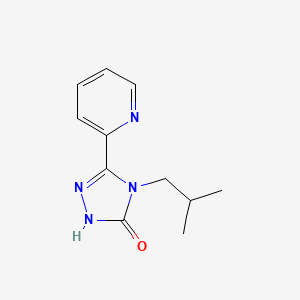
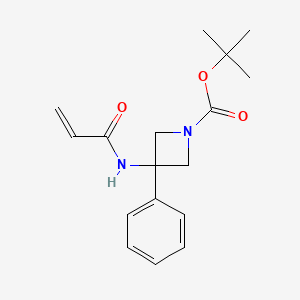
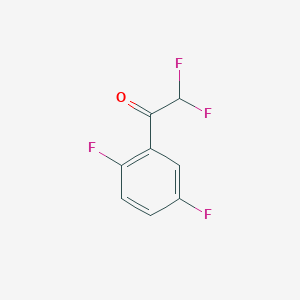
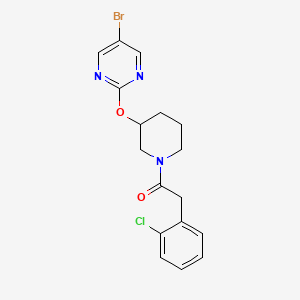
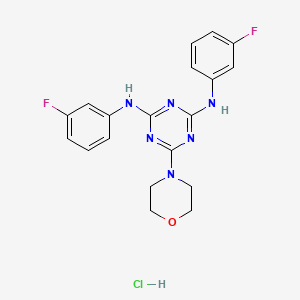
![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
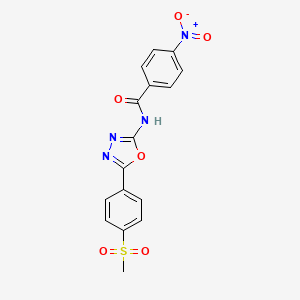
![2-[3-(benzenesulfonyl)-6-methyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclohexylacetamide](/img/structure/B2986671.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2986672.png)
